molecular formula C10H14N2O2 B2876051 3-Cyclopentyl-1-methyl-1H-pyrazole-5-carboxylic acid CAS No. 1033444-00-6

3-Cyclopentyl-1-methyl-1H-pyrazole-5-carboxylic acid

Cat. No. B2876051
CAS RN: 1033444-00-6
M. Wt: 194.234
InChI Key: ZEXXLDYRWBIXID-UHFFFAOYSA-N
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Description

“3-Cyclopentyl-1-methyl-1H-pyrazole-5-carboxylic acid” is a chemical compound with the molecular formula C8H10N2O2 . It is a solid substance and has a molecular weight of 166.18 .


Molecular Structure Analysis

The molecular structure of “this compound” consists of a pyrazole ring which is a five-membered heterocyclic aromatic ring molecule comprising two nitrogen (N) atoms at positions 1 and 2 and three carbon © atoms .


Chemical Reactions Analysis

While specific chemical reactions involving “this compound” are not available in the searched data, pyrazoles in general can undergo a variety of reactions. These include [3 + 2] cycloaddition, condensations of ketones, aldehydes and hydrazine monohydrochloride, and Cu-catalyzed aerobic oxidative cyclization of β,γ-unsaturated hydrazones .


Physical And Chemical Properties Analysis

“this compound” is a solid substance . It has a molecular weight of 166.18 . The compound is sealed in dry storage at 2-8°C .

Mechanism of Action

Target of Action

The primary target of 3-Cyclopentyl-1-methyl-1H-pyrazole-5-carboxylic acid is D-amino acid oxidase (DAO) . DAO is an enzyme that catalyzes the oxidation of D-amino acids into their corresponding keto acids. It plays a crucial role in the metabolism of D-amino acids and is involved in several physiological and pathological processes .

Mode of Action

This compound acts as a potent and selective inhibitor of DAO . By binding to DAO, it prevents the enzyme from catalyzing the oxidation of D-amino acids. This inhibition can protect DAO cells from oxidative stress induced by D-Serine .

Biochemical Pathways

The inhibition of DAO affects the metabolism of D-amino acids, particularly D-Serine. D-Serine is a co-agonist of the NMDA receptor and plays a crucial role in several physiological processes, including neurotransmission and synaptic plasticity . By inhibiting DAO, this compound can potentially influence these processes.

Result of Action

The inhibition of DAO by this compound can lead to an increase in the levels of D-Serine, thereby potentially enhancing the activation of NMDA receptors . This can result in various molecular and cellular effects, depending on the specific physiological context. For instance, it has been reported that this compound can prevent formalin-induced tonic pain .

Advantages and Limitations for Lab Experiments

3-Cyclopentyl-1-methyl-1H-pyrazole-5-carboxylic acid has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it has been extensively studied for its potential therapeutic applications. However, there are also some limitations to using this compound in lab experiments. It has low solubility in aqueous solutions, which can make it difficult to work with. In addition, the exact mechanism of action of this compound is not fully understood, which can make it challenging to interpret experimental results.

Future Directions

There are several future directions for research on 3-Cyclopentyl-1-methyl-1H-pyrazole-5-carboxylic acid. One area of interest is the development of more potent and selective CB1 receptor agonists, which could have improved therapeutic potential. Another area of interest is the investigation of the potential of this compound as a treatment for metabolic disorders, such as obesity and diabetes. Finally, the exact mechanism of action of this compound needs to be further elucidated, which could provide insight into its potential therapeutic applications.

Synthesis Methods

3-Cyclopentyl-1-methyl-1H-pyrazole-5-carboxylic acid can be synthesized through a series of chemical reactions starting from commercially available starting materials. The synthesis involves the condensation of 3-cyclopentyl-1-methyl-1H-pyrazol-5-amine with ethyl 2-bromoacetate in the presence of a base, followed by hydrolysis and decarboxylation of the resulting ethyl 2-(3-cyclopentyl-1-methyl-1H-pyrazol-5-yl)acetate. The final product, this compound, is obtained after purification by recrystallization.

Scientific Research Applications

3-Cyclopentyl-1-methyl-1H-pyrazole-5-carboxylic acid has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory and analgesic effects in animal models of inflammation and pain. This compound has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases, such as Parkinson's and Alzheimer's disease. In addition, this compound has been investigated for its potential as a treatment for metabolic disorders, such as obesity and diabetes.

Safety and Hazards

The safety information available indicates that “3-Cyclopentyl-1-methyl-1H-pyrazole-5-carboxylic acid” is classified under GHS06, with a signal word of "Danger" . The hazard statement is H301 , and the precautionary statements are P301+P310 .

properties

IUPAC Name

5-cyclopentyl-2-methylpyrazole-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O2/c1-12-9(10(13)14)6-8(11-12)7-4-2-3-5-7/h6-7H,2-5H2,1H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEXXLDYRWBIXID-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)C2CCCC2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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